A Comprehensive Technical Guide to 2-(2-Methyl-allyloxy)-benzaldehyde: Molecular Structure, Synthesis, and Applications in Drug Discovery
A Comprehensive Technical Guide to 2-(2-Methyl-allyloxy)-benzaldehyde: Molecular Structure, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 2-(2-Methyl-allyloxy)-benzaldehyde, a versatile aromatic aldehyde with significant potential in synthetic and medicinal chemistry. We will dissect its molecular architecture through a detailed examination of its spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). A robust, field-proven protocol for its synthesis via Williamson etherification is presented, with a focus on the rationale behind experimental choices to ensure reproducibility and high yield. Furthermore, this guide explores the compound's key chemical reactivities, such as the synthetically powerful Claisen rearrangement, and its emerging applications as a scaffold in drug development, particularly in the context of enzyme inhibition. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.
Introduction: The Utility of Substituted Benzaldehydes
Benzaldehyde and its derivatives are cornerstone building blocks in modern organic chemistry and pharmaceutical development. Their inherent reactivity, stemming from the electrophilic aldehyde functionality, allows for a vast array of chemical transformations. These compounds serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals, including anti-infective agents and treatments for cardiovascular diseases, as well as in the fragrance and cosmetics industries.[1] The strategic placement of substituents on the phenyl ring modulates the molecule's electronic properties and steric profile, thereby influencing its reactivity and biological activity.
The compound 2-(2-Methyl-allyloxy)-benzaldehyde (CAS No. 38002-87-8) is a bifunctional molecule featuring both a reactive aldehyde group and a methallyl ether moiety.[2][3] This unique combination of functional groups makes it not only a precursor for further elaboration but also a substrate for powerful chemical rearrangements. Its structure is particularly relevant for applications in medicinal chemistry, where related benzyloxybenzaldehyde scaffolds have shown promise as selective inhibitors for enzymes like aldehyde dehydrogenase 1A3 (ALDH1A3), a target in various cancer therapies.[4][5] This guide aims to provide a thorough technical overview of its structure, synthesis, and synthetic potential.
Molecular Structure and Physicochemical Properties
A complete understanding of a molecule's structure and properties is fundamental to its application. This section details the identity, spectroscopic characteristics, and key physical data for 2-(2-Methyl-allyloxy)-benzaldehyde.
Chemical Identity
The fundamental identifiers for 2-(2-Methyl-allyloxy)-benzaldehyde are summarized below.[2][6]
| Identifier | Value |
| IUPAC Name | 2-(2-methylprop-2-enoxy)benzaldehyde |
| CAS Number | 38002-87-8 |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Canonical SMILES | CC(=C)COC1=CC=CC=C1C=O |
| InChI Key | JMLPELHBEYALIG-UHFFFAOYSA-N |
Spectroscopic Analysis
Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. The expected data for 2-(2-Methyl-allyloxy)-benzaldehyde are derived from established principles and data from analogous structures.[7][8][9][10]
The proton NMR spectrum is highly diagnostic for this molecule. The aldehydic proton is significantly deshielded by the carbonyl group, appearing far downfield. The aromatic protons exhibit splitting patterns characteristic of an ortho-substituted benzene ring. The methallyl group presents unique signals for the vinyl, methylene, and methyl protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | ~10.3 | Singlet | 1H |
| Aromatic (Ar-H) | ~7.0 - 7.9 | Multiplets | 4H |
| Vinyl (=CH₂) | ~5.0 | Singlet | 1H |
| Vinyl (=CH₂) | ~4.9 | Singlet | 1H |
| Methylene (-OCH₂-) | ~4.5 | Singlet | 2H |
| Methyl (-CH₃) | ~1.8 | Singlet | 3H |
The ¹³C NMR spectrum complements the ¹H NMR by providing information on the carbon skeleton. The carbonyl carbon is a key downfield signal, while the aromatic and aliphatic carbons appear in their respective characteristic regions. PubChem confirms the availability of ¹³C NMR spectral data for this compound.[6]
IR spectroscopy is invaluable for identifying key functional groups. The spectrum of 2-(2-Methyl-allyloxy)-benzaldehyde is expected to be dominated by a strong carbonyl stretch, along with characteristic absorptions for the C-O ether linkage and aromatic C=C bonds.[7]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Aldehyde) | ~1700 | Strong, Sharp |
| C-H (Aldehyde) | ~2720, ~2820 | Medium |
| C=C (Aromatic) | ~1600, ~1450 | Medium-Strong |
| C-O-C (Ether) | ~1250 | Strong |
| C=C (Vinyl) | ~1650 | Medium |
Mass spectrometry provides information on the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is expected at m/z 176.[6] Key fragmentation pathways for benzaldehydes include the loss of a hydrogen radical to form [M-1]⁺ (m/z 175) and the loss of carbon monoxide to form [M-28]⁺.[9][10] The most prominent fragmentation would likely involve the cleavage of the ether bond.
Physicochemical and Safety Properties
| Property | Value | Source |
| Molecular Weight | 176.21 g/mol | [11] |
| XLogP3 | 3 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Hazard Codes | Xi (Irritant) | [3][11] |
| Hazard Statements | H302, H315, H319, H335 | [11] |
Synthesis and Purification
The most direct and reliable method for preparing 2-(2-Methyl-allyloxy)-benzaldehyde is through a Williamson ether synthesis. This choice is predicated on the commercial availability of the starting materials and the reaction's high efficiency for forming aryl ethers from phenols.
Synthetic Strategy: The Williamson Ether Synthesis
This reaction involves the deprotonation of a phenol (salicylaldehyde, or 2-hydroxybenzaldehyde) by a mild base to form a nucleophilic phenoxide ion. This ion then displaces a halide from an alkyl halide (3-chloro-2-methyl-1-propene or the corresponding bromide) in an Sₙ2 reaction.
-
Choice of Phenol: Salicylaldehyde is the logical precursor, providing the required ortho-aldehyde functionality.
-
Choice of Alkyl Halide: 3-Chloro-2-methyl-1-propene is a common and cost-effective reagent for introducing the methallyl group. The bromide analogue can also be used and may be more reactive.
-
Choice of Base: Potassium carbonate (K₂CO₃) is an ideal base for this transformation. It is sufficiently basic to deprotonate the phenol but not so strong as to cause side reactions with the aldehyde. Its insolubility in solvents like acetone drives the reaction forward by Le Châtelier's principle as the potassium phenoxide salt is formed.
-
Choice of Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is optimal.[2] These solvents effectively solvate the cation (K⁺) while leaving the phenoxide anion relatively free to act as a nucleophile, thus accelerating the Sₙ2 reaction.
Detailed Experimental Protocol
Materials:
-
Salicylaldehyde
-
3-Chloro-2-methyl-1-propene
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone to create a 0.5 M solution.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add 3-chloro-2-methyl-1-propene (1.1 eq) to the flask dropwise.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-24 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is complete upon the disappearance of the salicylaldehyde spot.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the resulting crude oil in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M NaOH (to remove any unreacted salicylaldehyde), deionized water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude 2-(2-Methyl-allyloxy)-benzaldehyde is purified by flash column chromatography on silica gel, typically using a gradient eluent system of hexane and ethyl acetate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 2-(2-Methyl-allyloxy)-benzaldehyde.
Chemical Reactivity and Synthetic Utility
The dual functionality of 2-(2-Methyl-allyloxy)-benzaldehyde opens avenues for diverse synthetic transformations, making it a valuable intermediate.
Reactions of the Aldehyde Group
The aldehyde moiety can undergo a host of standard transformations, including:
-
Oxidation: Conversion to the corresponding 2-(2-Methyl-allyloxy)-benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.[2]
-
Reduction: Formation of 2-(2-Methyl-allyloxy)-benzyl alcohol using reducing agents such as sodium borohydride.
-
Nucleophilic Addition: Reactions with Grignard reagents or organolithiums to form secondary alcohols.
-
Wittig Reaction: Conversion of the aldehyde to an alkene.
The Claisen Rearrangement
A key reaction of aryl allyl ethers is the[7][7]-sigmatropic Claisen rearrangement.[12][13] Upon heating, 2-(2-Methyl-allyloxy)-benzaldehyde is expected to rearrange to form 2-hydroxy-3-(2-methylallyl)benzaldehyde. This reaction is a powerful, concerted, intramolecular method for forming a carbon-carbon bond at the ortho position of the aromatic ring.[14] The reaction proceeds through a cyclic, six-membered transition state.[14]
Caption: Mechanism of the Claisen rearrangement of 2-(2-Methyl-allyloxy)-benzaldehyde. (Note: As I cannot generate images, the DOT script above is a template. A visual representation would show the curved arrows indicating electron movement in the concerted pericyclic reaction followed by keto-enol tautomerization to restore aromaticity.)
Photochemical Transformations
Recent research has highlighted the utility of photoredox catalysis for activating allyloxy benzaldehydes.[2] Using catalysts like iridium(III) complexes under visible light irradiation, 2-(2-Methyl-allyloxy)-benzaldehyde can undergo efficient coupling reactions with various nucleophiles, proceeding through radical intermediates to achieve high yields.[2] This modern synthetic method allows for bond formations that are not accessible under thermal conditions.[15]
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 2-(2-Methyl-allyloxy)-benzaldehyde make it an attractive starting point for the synthesis of biologically active molecules.
A Versatile Synthetic Scaffold
The true value of this molecule lies in its capacity to serve as a versatile scaffold. The aldehyde can be used as a handle to build complexity, while the methallyl group can be further functionalized or used as a precursor via the Claisen rearrangement. The resulting ortho-allyl phenol is a common motif in natural products and pharmaceuticals. The unique substitution pattern, with a methyl group on the allyloxy chain, may influence its chemical reactivity and biological activity compared to similar compounds.[2]
Potential as an ALDH1A3 Inhibitor Precursor
The benzyloxybenzaldehyde core structure has been identified as a promising scaffold for developing selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3).[4][5] ALDH1A3 is overexpressed in several types of cancer and is linked to poor prognosis and chemoresistance.[5] By serving as a precursor to molecules that mimic this core structure, 2-(2-Methyl-allyloxy)-benzaldehyde could be instrumental in the discovery of novel anticancer agents.[16] Computational studies support a favorable binding of benzyloxybenzaldehyde derivatives to the ALDH1A3 isoform, validating this as a promising avenue for drug discovery.[4]
Conclusion
2-(2-Methyl-allyloxy)-benzaldehyde is more than a simple chemical reagent; it is a strategically designed synthetic intermediate with significant potential. Its molecular structure, confirmed by a convergence of spectroscopic techniques, offers two distinct points for chemical modification: the aldehyde and the methallyl ether. A straightforward and robust synthesis makes it readily accessible for research purposes. Its utility is highlighted by its capacity to undergo the classic Claisen rearrangement and modern photochemical transformations, providing pathways to complex molecular architectures. For drug development professionals, this compound represents a valuable scaffold, particularly for accessing classes of molecules, like ALDH1A3 inhibitors, that are at the forefront of therapeutic research.
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Pérez-Aso, M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PMC - PubMed Central. Retrieved from [Link]
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Pérez-Aso, M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. ResearchGate. Retrieved from [Link]
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2-(2-Methyl-allyloxy)-benzaldehyde
[
2-Hydroxy-3-(2-methylallyl)benzaldehyde
2-Hydroxy-3-(2-methylallyl)benzaldehyde
2,2-Dimethyl-2H-chromene-8-carbaldehyde
